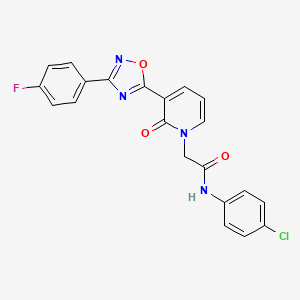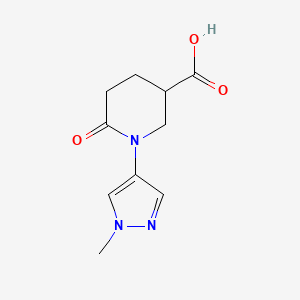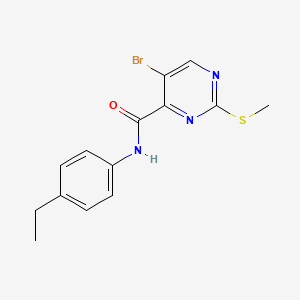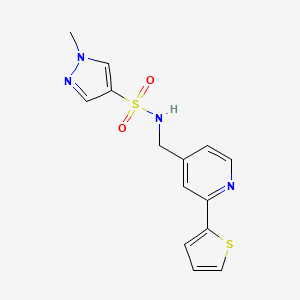
5-Propylthiophene-2-carboxylic acid
Descripción general
Descripción
5-Propylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H10O2S . It has a molecular weight of 170.229 and its IUPAC name is 5-propyl-2-thiophenecarboxylic acid .
Synthesis Analysis
The synthesis of thiophene carboxylic acids, such as this compound, can be achieved from 1,2-diketones and dialkyl thiodiacetate via δ-lactone intermediate in the presence of sodium or potassium alkoxide. This procedure is recognized as the Hinsberg reaction .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CCCc1ccc(s1)C(=O)O . The InChI representation is: InChI=1S/C8H10O2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
A pivotal study on Lumiracoxib, a novel cyclooxygenase-2 selective inhibitor developed for treating osteoarthritis, rheumatoid arthritis, and acute pain, highlights the significance of understanding the pharmacokinetics and metabolism of complex molecules, including those similar to 5-Propylthiophene-2-carboxylic acid. Lumiracoxib's metabolism, absorption, and excretion pathways provide insights into the drug's efficacy and safety profile, emphasizing the importance of chemical derivatives in therapeutic applications (Mangold et al., 2004).
Toxicology
In a case of fatal overdose involving 2,4-dichlorophenoxyacetic acid (2,4-D), 2-(2-methyl-4-chlorophenoxy) propionic acid (MCPP), and chlorpyrifos, the study underscores the critical aspect of toxicology in chemical compounds. It illustrates the clinical manifestations and biochemical implications of ingesting high doses of chemical compounds, which is paramount for safety assessments and therapeutic dose determinations of chemicals including this compound (Osterloh et al., 1983).
Neurological Disorders
Research on L-5-hydroxytryptophan (L-5HTP) and carbidopa for treating intention myoclonus highlights the therapeutic potential of chemical precursors in managing neurological disorders. The study's findings on serotonin metabolites and therapeutic effects offer a glimpse into the broader applications of chemical compounds in neurology, suggesting avenues for exploring this compound derivatives in similar contexts (Van Woert et al., 1977).
Educational Methodologies in Chemistry
The comparative study on different teaching designs for the 'Acids and Bases' subject underscores the importance of innovative educational strategies in enhancing conceptual understanding among students. This research is relevant for designing curriculum materials that incorporate complex chemical concepts, including those related to this compound, to foster deeper learning and appreciation for chemistry (Ültay & Çalık, 2016).
Endocrine Disruption and Child Growth
The study on prenatal exposure to endocrine-disrupting chemicals (EDCs) and its impact on child growth within the first year illuminates the environmental and health implications of chemical exposure. This research emphasizes the need for scrutinizing the potential endocrine-disrupting properties of compounds, including this compound derivatives, to ensure public health safety (de Cock et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
5-propylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRNWSWBGWABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(S1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2880190.png)
![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)



![2-[(4-fluorobenzoyl)amino]benzoic Acid](/img/structure/B2880200.png)
![N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2880201.png)
![N-{2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2880202.png)


